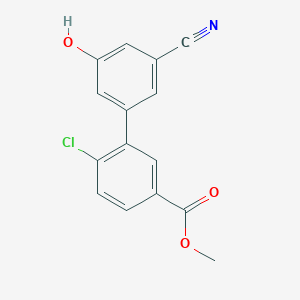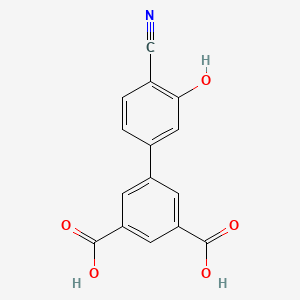
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol (5-CMC) is a novel synthetic organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 336.6 g/mol and a melting point of 186-187°C. 5-CMC is a derivative of phenol, which is a common aromatic compound found in many natural and synthetic compounds. This compound has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipase. In addition, it has been used to study the effects of various drugs on the human body. It has also been used to study the effects of various environmental toxins on the human body.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as tyrosinase and lipase. This inhibition is thought to be due to the compound's ability to bind to the active sites of the enzymes and block their activity.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% has been studied for its potential effects on the human body. It has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, such as tyrosinase and lipase. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to using this compound, such as its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
The future directions of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% research include further investigation into its potential applications in biochemistry and physiology. In addition, further research is needed to better understand its mechanism of action and its potential effects on the human body. Furthermore, additional research is needed to explore the potential of using 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% in drug development and clinical trials. Other potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% research include exploring its potential as a therapeutic agent and investigating its potential uses in the fields of agriculture and food science.
Méthodes De Synthèse
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-5-methoxycarbonylphenol with cyanide in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as water, at a temperature of around 100°C. The reaction is complete when the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)10-2-3-14(16)13(7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBILAZZTMMYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684981 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261951-07-8 |
Source


|
| Record name | Methyl 6-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)





![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)